
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C14H21BO3 and a molecular weight of 248.13 g/mol . It is a white to beige crystalline powder that is insoluble in water . This compound is often used as an intermediate in pharmaceutical applications and has various uses in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 3,5-dimethyl-4-hydroxyphenylboronic acid with pinacol in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-105°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.
Reduction: It can be reduced to form different boronic acid derivatives.
Substitution: It undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Boronic acid derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds which are vital in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Development of Pharmaceuticals
In medicinal chemistry, this compound is crucial for designing compounds with enhanced biological activity. Its boron-containing moiety can improve the pharmacokinetic properties of drug candidates by influencing their solubility and stability. Case studies have demonstrated its effectiveness in synthesizing potential anti-cancer agents and other therapeutics .
Material Science
Advanced Materials Formulation
This compound is also applied in material science for developing advanced materials like polymers and coatings. Its unique properties contribute to the thermal and mechanical characteristics of these materials. Research indicates that incorporating this compound into polymer matrices enhances their durability and resistance to environmental factors .
Catalysis
Ligand in Catalytic Processes
As a ligand in catalysis, this compound improves the efficiency and selectivity of various chemical transformations. It has been shown to facilitate reactions such as hydrogenation and oxidation by stabilizing reactive intermediates and enhancing reaction rates .
Analytical Chemistry
Development of Sensors and Probes
In analytical chemistry, this compound is utilized in developing sensors and probes for detecting specific analytes. Its ability to form stable complexes with metal ions makes it suitable for creating sensitive detection systems that can be applied in environmental monitoring and clinical diagnostics .
Summary Table of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis through coupling reactions | Suzuki-Miyaura cross-coupling |
Medicinal Chemistry | Enhances biological activity of pharmaceuticals | Anti-cancer agent synthesis |
Material Science | Improves thermal and mechanical properties in polymers and coatings | Durable polymer formulations |
Catalysis | Acts as a ligand to enhance reaction efficiencies | Hydrogenation and oxidation reactions |
Analytical Chemistry | Used in sensors for specific analyte detection | Environmental monitoring |
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . The compound interacts with palladium catalysts to facilitate the coupling process, leading to the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl carbonate
Uniqueness
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate esters and participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent in organic synthesis .
Biological Activity
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 269410-25-5
- Molecular Formula : C14H21BO3
- Molecular Weight : 248.13 g/mol
- Purity : Typically >97% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure suggests potential interactions with biomolecules through boron-mediated mechanisms. Boron compounds are known for their ability to form complexes with nucleophiles and may influence enzyme activities or cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- Inhibition of Tyrosine Kinases : The compound has shown potential as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cancer cell proliferation and survival. In vitro assays demonstrated that this compound could inhibit specific kinases associated with tumor growth .
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces cell death through apoptosis. The IC50 values were comparable to established anticancer agents .
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of tyrosine kinases | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway involving mitochondrial dysfunction .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .
Properties
IUPAC Name |
2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCKOBOJYNRIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370419 | |
Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-25-5 | |
Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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